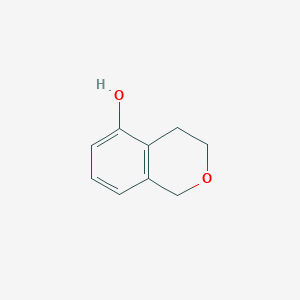

3,4-dihydro-1H-2-benzopyran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,10H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJXGCRAXIIOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzopyran and Chromanol Scaffolds

The structural identity of 3,4-dihydro-1H-2-benzopyran-5-ol is best understood by examining its core components. The molecule is built upon a benzopyran scaffold, which consists of a benzene (B151609) ring fused to a pyran ring. ijbpas.com Specifically, it is a derivative of chroman (3,4-dihydro-2H-1-benzopyran), where the pyran ring is saturated. nist.gov The "-5-ol" suffix indicates the presence of a hydroxyl (-OH) group at the 5th position of the benzopyran ring system.

This structure is a type of chromanol, which are derivatives of chroman bearing a hydroxyl group. The benzopyran ring system is a fundamental structure found in a vast array of natural products, including flavonoids, isoflavonoids, and coumarins, as well as in many synthetically produced compounds. ijbpas.comresearchgate.net The versatility of the benzopyran scaffold allows it to interact with a wide range of biological targets, which is a key reason for its prevalence in medicinal chemistry. psu.edu

Table 1: Physicochemical Properties of the Chroman Scaffold

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 3,4-Dihydro-2H-1-benzopyran |

| Common Name | Chroman |

| CAS Number | 493-08-3 |

Historical Perspectives on Its Discovery and Initial Synthetic Access

While specific historical records detailing the first isolation or synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol are not prominently documented, the history of its structural class, the benzopyrans, is rich. The general chroman and chromene frameworks have been known for decades, with early synthetic efforts focused on creating these structures to understand the properties of and to replicate naturally occurring compounds.

Synthetic access to the 3,4-dihydro-1H-2-benzopyran core often involves cyclization reactions. One common strategy is the reaction between a phenol (B47542) and an appropriate three-carbon partner. For instance, the Vilsmeier–Haack reaction on ortho-hydroxy acetophenones can produce 3-formyl benzopyran-4-ones, which are precursors to various benzopyran derivatives. mdpi.com Another approach involves the one-pot condensation of substituted salicylaldehydes with other reagents. researchgate.net The synthesis of more complex derivatives, such as those with spirocyclic systems, can be achieved through multi-step sequences, for example, by the hydrogenation of a spiro[chromene-2,3′-pyrrolidine] precursor using a palladium-carbon catalyst. The development of these synthetic methodologies has been crucial for exploring the chemical space around the benzopyran scaffold.

Significance As a Privileged Structural Motif in Synthetic Chemistry

Classical Approaches to the Dihydrobenzopyran Nucleus

Traditional methods for constructing the dihydrobenzopyran framework have laid the groundwork for more advanced synthetic transformations. These approaches often involve multi-step sequences and have been refined over the years to improve efficiency and yield.

Reductive Methods from Coumarins and Dihydrocoumarins

The reduction of coumarins and their partially saturated counterparts, dihydrocoumarins, represents a direct route to the dihydrobenzopyran skeleton. These reactions typically involve the reduction of the lactone functionality. For instance, 3,4-dihydrocoumarins can be synthesized through a one-pot C-H oxidation/conjugate addition/cyclization cascade reaction of 2-alkyl phenols and oxazolones. nih.gov This method has been shown to produce multisubstituted 3,4-dihydrocoumarins with high yields and excellent diastereoselectivity. nih.gov

Cyclization Reactions Utilizing Phenolic Precursors

The intramolecular cyclization of phenolic precursors is a widely employed strategy for the synthesis of dihydrobenzopyrans. This approach often involves the reaction of a phenol (B47542) with a suitable three-carbon synthon. For example, 2-allylphenols can undergo oxyselenocyclization to form 2,3-dihydrobenzofuran (B1216630) selenides, a related class of oxygen heterocycles. researchgate.net Similarly, visible light-mediated cyclization of 2-allylphenols with diorganyl diselenides in the presence of an iodine catalyst and a tin(II) chloride dihydrate cocatalyst can afford 2,3-dihydrobenzofuran chalcogenides. mdpi.com These methods highlight the versatility of phenolic compounds as starting materials for the construction of fused oxygen-containing rings.

Furthermore, the synthesis of dihydrobenzofurans, which share a similar structural core with dihydrobenzopyrans, has been achieved through various cyclization strategies. These include methods starting from β-ketolactones via a decarboxylation-cycloetherification process and the [3+2] annulation reaction of para-quinones. nih.gov

Condensation Reactions for Chromanol Formation

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often with the elimination of a small molecule like water. wikipedia.orgebsco.commonash.edulabxchange.orgyoutube.com In the context of chromanol synthesis, which are hydroxylated chromans (dihydrobenzopyrans), condensation reactions play a crucial role. For instance, the reaction of a phenol with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the chroman ring. A notable example is the Pechmann condensation, which is traditionally used for coumarin (B35378) synthesis but can be adapted for the synthesis of related benzopyran structures.

Modern and Advanced Synthetic Transformations

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the dihydrobenzopyran nucleus. These strategies often employ catalysts to achieve high levels of selectivity and yield under mild reaction conditions.

Organocatalytic and Metal-Catalyzed Syntheses

Both organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of dihydrobenzopyrans and their derivatives. Organocatalytic approaches, utilizing small organic molecules as catalysts, have been successfully applied to the enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans. rsc.org These reactions often proceed via domino pathways, combining multiple transformations in a single step.

Transition metal-catalyzed reactions have also been extensively developed for the synthesis of dihydrobenzofurans, which can be seen as analogs of dihydrobenzopyrans. researchgate.net These methods offer novel and efficient pathways to assemble the heterocyclic core. For example, palladium-catalyzed Suzuki coupling has been used to increase the structural diversity of dibenzopyran-6-ones derived from coumarins. nih.govresearchgate.net

A notable modern approach involves the hydride transfer initiated cyclization of ortho-vinylaryl alkyl ethers to produce highly substituted dihydrobenzopyrans. nih.govacs.org This method converts readily available salicylaldehydes into the desired products in a few steps. nih.govacs.org

Lewis acid catalysis plays a significant role in modern synthetic strategies towards dihydrobenzopyrans. Lewis acids can activate substrates and promote key bond-forming events. rsc.org For instance, the hydride transfer-initiated cyclization of aryl alkyl ethers is effectively promoted by Lewis acids, leading to the direct coupling of sp3 C-H bonds and activated alkenes. nih.govacs.org This process involves the activation of an electron-deficient alkene by a Lewis acid, which triggers an intramolecular hydride transfer and subsequent cyclization. nih.gov

Scandium(III) triflate (Sc(OTf)₃) has been identified as a particularly effective Lewis acid catalyst for the synthesis of dihydrobenzopyrans from ortho-vinylaryl alkyl ethers, leading to excellent yields. nih.govacs.org Furthermore, Lewis acids have been employed in domino intramolecular cyclizations to synthesize complex fused systems and in the ring-opening benzannulation of dihydrofuran acetals to form functionalized carbazoles. nih.govnih.govmdpi.com The combination of Lewis and Brønsted acids has also been shown to be effective in the synthesis of substituted dihydrobenzofurans. nih.gov

Photoredox Catalysis

Visible light photoredox catalysis has surfaced as a powerful and sustainable tool for the formation of intricate molecular architectures under mild conditions. mpg.deyoutube.com This strategy leverages the ability of a photocatalyst to absorb light and initiate single electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a variety of bond-forming transformations. mpg.de While specific examples detailing the synthesis of this compound using this method are still emerging, the general principles of photoredox catalysis are highly applicable to the construction of the benzopyran core. researchgate.net

A general approach could involve the generation of a radical species that undergoes a cascade cyclization. researchgate.net For instance, a photocatalyst, upon excitation by visible light, can facilitate the formation of a radical that then adds to an unactivated alkene intramolecularly, leading to the formation of the dihydropyran ring. researchgate.net The versatility of this method allows for the introduction of various functional groups, offering a pathway to a diverse library of benzopyran derivatives. youtube.com Researchers have demonstrated the potential of this approach for constructing related heterocyclic systems, highlighting its promise for the targeted synthesis of this compound analogs. researchgate.net

The efficiency of photoredox catalysis is often enhanced through dual catalytic systems, for example, by combining an iridium-based photocatalyst with a nickel cross-coupling catalyst. This synergistic approach enables reactions that are not feasible with either catalyst alone, expanding the scope of possible transformations. nih.gov

Transition Metal-Mediated Couplings

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and selective methods for the construction of C-C and C-O bonds essential for the benzopyran framework. Palladium-catalyzed reactions, in particular, have been extensively utilized for the synthesis and functionalization of benzofurans and related heterocycles. nih.gov

One prominent strategy involves the electrophilic cyclization of propargylic aryl ethers. nih.gov This method utilizes electrophiles like iodine (I₂) or iodine monochloride (ICl) to trigger the cyclization, yielding 3,4-disubstituted 2H-benzopyrans. nih.gov The reaction proceeds under mild conditions and demonstrates tolerance for a range of functional groups. nih.gov

Another powerful approach is the Sonogashira coupling, which has been successfully employed in one-pot, three-component syntheses of 2,3-disubstituted benzofurans. nih.gov This methodology typically involves the coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization step. nih.gov Adapting this strategy to suitable precursors could provide a direct route to the 3,4-dihydro-1H-2-benzopyran skeleton.

Green Chemistry Approaches to Benzopyran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. repec.orgnih.gov

Solvent-Free Reactions

Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing waste and simplifying product purification. Several solvent-free methods for the synthesis of benzopyran derivatives have been reported. tandfonline.comias.ac.inresearchgate.net For instance, the condensation of 4-hydroxycoumarins with active methylene (B1212753) esters can be achieved under solventless conditions to produce novel benzopyrans. ias.ac.in Similarly, the one-pot reaction of an active methylene group, an aromatic aldehyde, and an activated phenol can proceed smoothly without a solvent, often with the aid of a catalyst, to yield benzopyran derivatives in high yields. tandfonline.comasianpubs.org

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation have emerged as valuable tools in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtrdizin.gov.trijprdjournal.comresearchgate.net

Microwave-assisted synthesis has been successfully applied to the rapid and efficient production of various heterocyclic compounds, including benzimidazole (B57391) and triazol-3-one derivatives. trdizin.gov.tr The use of microwave irradiation in the Sonogashira coupling for the synthesis of 2,3-disubstituted benzofurans has been shown to shorten reaction times and minimize the formation of side products. nih.gov

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to provide the activation energy for reactions, often allowing them to proceed at lower temperatures. researchgate.net This technique has been employed for the synthesis of benzoxazine (B1645224) monomers at room temperature, a significant improvement over the higher temperatures required for conventional heating. researchgate.net

Catalyst-Based Eco-friendly Protocols

The development of environmentally benign catalysts is a key aspect of green chemistry. brown.edutandfonline.com Heteropolyacids, for example, have been used as efficient and recyclable catalysts for the one-pot synthesis of benzopyran derivatives under solvent-free conditions. tandfonline.com Other eco-friendly catalysts include ammonium (B1175870) acetate (B1210297) in water, which has been used for the synthesis of pyran and benzopyran derivatives. repec.org Natural and biodegradable catalysts, such as honey, have also shown promise in promoting the synthesis of tetrahydrobenzo[b]pyran derivatives. journaljpri.com The use of erbium(III) trifluoromethanesulfonate (B1224126) has been reported to selectively catalyze the synthesis of benzimidazole derivatives in a greener, one-pot procedure. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govorganic-chemistry.orgfrontiersin.org

A number of MCRs have been developed for the synthesis of pyran and benzopyran derivatives. nih.govresearchgate.net For example, the one-pot, three-component condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol derivative is a widely used strategy. psu.eduasianpubs.orgresearchgate.net These reactions are often catalyzed by a variety of catalysts, including phase-transfer catalysts like Aliquat-336 in water, which aligns with green chemistry principles. asianpubs.org The simplicity of the procedure and the high yields obtained make MCRs a highly attractive approach for the synthesis of complex molecules like this compound and its analogs. nih.govresearchgate.net

The table below summarizes various synthetic strategies for benzopyran derivatives, highlighting the diversity of approaches available to synthetic chemists.

| Synthetic Strategy | Key Features | Catalyst/Reagents | Conditions | Advantages | Reference(s) |

| Photoredox Catalysis | Visible light-induced radical cascade cyclization. | Photocatalyst (e.g., Iridium complex), Nickel catalyst | Mild, room temperature | Sustainable, high functional group tolerance | researchgate.netnih.gov |

| Transition Metal-Mediated Coupling | Electrophilic cyclization of propargylic aryl ethers. | I₂, ICl | Mild | Good yields, tolerates various functional groups | nih.gov |

| Solvent-Free Reaction | Condensation of 4-hydroxycoumarins with active methylene esters. | None | Solventless | Reduced waste, simplified work-up | ias.ac.in |

| Microwave-Assisted Synthesis | Accelerated Sonogashira coupling for benzofuran (B130515) synthesis. | Pd catalyst | Microwave irradiation | Shorter reaction times, fewer side products | nih.gov |

| Ultrasound-Assisted Synthesis | Synthesis of benzoxazine monomers. | None | Room temperature, ultrasound | Lower reaction temperature | researchgate.net |

| Eco-friendly Catalyst | One-pot synthesis of benzopyran derivatives. | Heteropolyacids | Solvent-free | Recyclable catalyst, environmentally friendly | tandfonline.com |

| Multicomponent Reaction | One-pot condensation of aldehyde, active methylene compound, and phenol. | Aliquat-336 | Water, reflux | High efficiency, atom economy | asianpubs.org |

Solid-Phase Parallel Synthesis Techniques

Solid-phase organic synthesis (SPOS) has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of small organic molecules for drug discovery. mdpi.compsu.edu The benzopyran framework, being a "privileged structure" found in numerous bioactive compounds, is a prime target for such library synthesis. mdpi.compsu.edu

A common strategy involves immobilizing a key building block onto a solid support, such as a resin, and then carrying out subsequent chemical transformations. psu.edu The Wang resin is a frequently used polymer support, where its hydroxyl group can be functionalized to anchor chromene precursors. psu.edu For instance, the synthesis of a 3-hydroxy-4-amino substituted benzopyran library was achieved using the Wang resin. psu.edu The process began with the preparation of a 4-nitrophenyl carbonate resin from the Wang resin, which then reacted with 6-amino-2,2-dimethyl chromene to form a carbamate (B1207046) resin. psu.edu This carbamate linkage serves a dual purpose: it tethers the molecule to the solid support and protects the amino group during subsequent reactions. psu.edu

Epoxidation of the chromene double bond on the solid support, followed by nucleophilic ring-opening of the resulting epoxide, allows for the introduction of diversity. psu.edu A notable challenge in solid-phase synthesis is monitoring reaction progress and adapting conditions that work well in solution-phase to the solid-phase environment. For the epoxidation of a resin-bound chromene, standard conditions with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) were found to be ineffective. psu.edu An efficient epoxidation was ultimately achieved by using a two-phase solvent system of chloroform (B151607) and saturated aqueous sodium bicarbonate. psu.edu The final products are cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the desired library of benzopyran derivatives. psu.edu

Solid-phase strategies have also been developed for more complex, fused-ring benzopyran systems. mdpi.com For example, libraries of pyrazole-fused benzopyrans and isoxazole-fused benzopyrans have been constructed on solid supports, demonstrating the versatility of these techniques. mdpi.com

Table 1: Representative Solid-Phase Synthesis of 3-Hydroxy-4-amino-substituted Benzopyrans

| Step | Reagents and Conditions | Description | Reference |

| 1. Resin Activation | p-nitrophenyl chloroformate, pyridine, CH2Cl2 | The hydroxyl group of the Wang resin is converted to a 4-nitrophenyl carbonate. | psu.edu |

| 2. Substrate Immobilization | 6-amino-2,2-dimethyl chromene, DIPEA, DMA | The chromene derivative is attached to the resin via a carbamate linker. | psu.edu |

| 3. Epoxidation | m-CPBA, CHCl3 : sat. aqueous NaHCO3 (9:1) | The double bond of the resin-bound chromene is oxidized to an epoxide. | psu.edu |

| 4. Nucleophilic Addition | Various amines (R3R4NH), Mg(ClO4)2, CH3CN | Diverse amino groups are introduced by opening the epoxide ring. | psu.edu |

| 5. Cleavage | TFA:CH2Cl2 (1:3) | The final 3-hydroxy-4-amino substituted benzopyran products are released from the solid support. | psu.edu |

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives, or chromanols, in an enantiomerically pure form is of significant interest, as the biological activity of such molecules is often dependent on their stereochemistry. mdpi.com Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for this purpose. nih.gov

Enantioselective Catalysis in Chromanol Formation

Enantioselective catalysis offers a direct and efficient route to chiral chromanols and related benzopyran structures. acs.org Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a particularly effective strategy. mdpi.comresearchgate.net

One prominent approach is the domino oxa-Michael/aldol condensation reaction. researchgate.net This reaction, catalyzed by chiral secondary amines like protected diphenylprolinol, can construct the chromene framework with high enantioselectivity. researchgate.net For example, the reaction between various salicylic (B10762653) aldehyde derivatives and α,β-unsaturated aldehydes proceeds with high chemo- and enantioselectivities, yielding chromene-3-carbaldehyde derivatives with enantiomeric excess (ee) values ranging from 83% to 98%. researchgate.net These intermediates can then be further transformed into the desired chiral chromanols.

Metal-based catalysis also provides robust methods for asymmetric chromanol synthesis. A notable example involves the dearomative alkynylation of chromanones using a copper(I) iodide and a chiral (S)-Indanyl-BOX ligand. nih.gov This method facilitates the construction of a tertiary ether stereocenter at the 2-position, with over 40 substrates tested yielding products with greater than 90% ee. nih.gov The reaction proceeds through the in-situ generation of a benzopyrylium ion, which is then attacked by an alkyne nucleophile in a highly controlled, enantioselective manner. nih.gov

Another powerful tool is the Corey-Bakshi-Shibata (CBS) reduction, which is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. youtube.com A prochiral ketone can be activated by coordinating to the chiral CBS catalyst, which is derived from the natural amino acid proline. youtube.com This activation, coupled with the intramolecular delivery of a hydride from borane, allows for the reduction to occur on a specific face of the ketone, leading to high levels of enantioselectivity in the resulting alcohol product. youtube.com This method is directly applicable to the synthesis of chiral chromanols from the corresponding chromanones.

Table 2: Examples of Enantioselective Catalysis in Benzopyran/Chroman Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Domino Oxa-Michael/Aldol | (S)-Diphenylprolinol silyl (B83357) ether | Salicylaldehydes + α,β-Unsaturated aldehydes | Chromene-3-carbaldehydes | 83-98% | researchgate.net |

| Dearomative Alkynylation | CuI / (S)-Indanyl-BOX | Chromone-2-carboxylates + Alkynes | 2-Ethynyl chromanones | >90% | nih.gov |

| CBS Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral ketones | Chiral secondary alcohols | High | youtube.com |

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and versatile method for preparing enantiomerically pure compounds. wikipedia.org

In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step. For example, an auxiliary could be attached to a side chain that is used to form the dihydropyran ring.

Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine, and trans-2-phenyl-1-cyclohexanol. wikipedia.org For instance, trans-2-phenylcyclohexanol has been successfully used as a chiral auxiliary in ene reactions of glyoxylate (B1226380) esters. wikipedia.org In a synthesis of natural products containing complex ring systems, a glyoxylate ester bearing the trans-2-phenylcyclohexanol auxiliary reacted with an alkene in the presence of tin(IV) chloride to give the desired product with a 10:1 diastereomeric ratio. wikipedia.org A similar strategy could be envisioned where a phenol derivative is reacted with an electrophile containing a chiral auxiliary to set a key stereocenter, which then undergoes cyclization to form the chiral chromanol.

While specific, documented examples of chiral auxiliary-based syntheses for the parent this compound are not prevalent in the reviewed literature, the principles are broadly applicable to intermediates in its synthesis. The choice of auxiliary and reaction conditions is crucial and often requires empirical optimization to achieve high diastereoselectivity. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain chemical transformations, combining the strengths of biocatalysis with traditional organic chemistry. nih.gov Enzymes can operate under mild conditions and exhibit exquisite enantio-, regio-, and chemoselectivity, making them powerful tools for asymmetric synthesis. nih.gov

For the preparation of enantiomerically pure this compound, a key chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the chromanol or a suitable precursor. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic pair, allowing the unreacted enantiomer and the transformed enantiomer to be separated.

Lipases are commonly used enzymes for the resolution of racemic alcohols via enantioselective acylation. For example, a racemic chromanol could be subjected to acylation using an acyl donor in the presence of a lipase. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-enantiomer) largely unreacted. Separation of the resulting acylated chromanol from the unreacted alcohol would provide access to both enantiomers in enriched form.

This approach has been successfully applied to the synthesis of various pharmacologically active compounds. researchgate.net For example, enantiomerically pure GABA analogues have been synthesized via a chemoenzymatic method involving the α-chymotrypsin mediated kinetic resolution of a corresponding racemic ester precursor. researchgate.net Similarly, the enzymatic kinetic resolution of racemic 3-phenyl-4-pentenoic acid has been described as a route to enantiomerically pure platform molecules that can be used to synthesize a library of biologically active compounds. researchgate.net The efficiency of such resolutions is highly dependent on the enzyme, substrate, solvent, and acyl donor used. researchgate.net

Reactions of the Hydroxyl Group at C-5

The phenolic hydroxyl group is a primary site for chemical modification, enabling etherification, esterification, and oxidation reactions. Its position on the aromatic ring also influences the reactivity of the entire molecule.

Etherification and Esterification

The synthesis of ether and ester derivatives from the hydroxyl group of this compound can be achieved through various established methods.

Etherification: O-alkylation of phenolic compounds is a common transformation. google.commdpi.comresearchgate.net For this compound, ether derivatives can be prepared by reacting it with an alkylating agent. A general approach involves the use of alkyl halides, dimethyl sulfate, or dialkyl carbonates in the presence of a base. mdpi.comresearchgate.net The base, such as potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkylating agent. nih.gov Another effective method for the synthesis of ethers from alcohols is the Mitsunobu reaction. wikipedia.orgnih.govbyjus.com This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgbyjus.com In the context of synthesizing ethers from this compound, the phenolic hydroxyl group would act as the nucleophile, reacting with an external alcohol.

Esterification: The formation of esters from this compound can be accomplished through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. libretexts.org Esterification is often catalyzed by an acid or promoted by a coupling agent. A particularly effective method for the synthesis of esters from sterically demanding substrates is the Yamaguchi esterification. libretexts.org This protocol involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the carboxylic acid, which is then reacted with the alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | Alkyl halide, K₂CO₃, Acetone | Alkyl ether |

| Etherification | Alcohol, PPh₃, DEAD/DIAD (Mitsunobu) | Alkyl ether |

| Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP (Yamaguchi) | Ester |

| Esterification | Acetyl chloride, Pyridine | Acetate ester |

Oxidation Reactions

The phenolic nature of this compound makes it susceptible to oxidation, potentially leading to the formation of quinone derivatives. Phenols can be oxidized to quinones using various oxidizing agents. libretexts.orglibretexts.org A mild and effective reagent for this transformation is Frémy's salt (potassium nitrosodisulfonate). nih.govlibretexts.orglibretexts.org The oxidation of phenols with Frémy's salt typically yields p-quinones if the para position is unsubstituted. nih.govcaltech.edu In the case of this compound, oxidation would be expected to yield the corresponding p-quinone. Other oxidizing agents such as chromic acid can also be used, though they are less mild. libretexts.orglibretexts.org The redox equilibrium between dihydroxybenzenes and their corresponding quinones is a facile process. libretexts.orglibretexts.org

Table 2: Oxidation of this compound

| Oxidizing Agent | Expected Product |

|---|---|

| Frémy's Salt [(KSO₃)₂NO] | 3,4-dihydro-1H-2-benzopyran-5,8-dione |

| Chromic Acid (H₂CrO₄) | 3,4-dihydro-1H-2-benzopyran-5,8-dione |

Nucleophilic Substitutions and Rearrangements

Nucleophilic substitution directly on the aromatic ring at the C-5 position bearing the hydroxyl group is generally difficult under standard conditions. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic attack.

Rearrangement reactions of the this compound skeleton are plausible under certain conditions. Acid-catalyzed rearrangements could potentially occur, particularly if a carbocation can be formed and stabilized. For instance, acid-catalyzed addition to the double bond of a related 3,4-dihydro-2H-pyran system, followed by a cationic rearrangement, has been observed to lead to ring expansion products, albeit as minor products. rsc.org

Transformations Involving the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system offers additional sites for chemical modification, including electrophilic substitution on the aromatic portion and functionalization of the dihydropyran ring.

Electrophilic Aromatic Substitutions on the Benzene (B151609) Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the ether linkage of the pyran ring. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. lkouniv.ac.in The ether oxygen also contributes to activating the ring and directs ortho and para. The combined effect of these two groups will dictate the regioselectivity of substitution reactions.

Given the structure of this compound, the positions ortho and para to the strongly activating hydroxyl group are C-6 and C-8. The ether oxygen is at C-1 and directs to C-8 (para) and C-2 (ortho, which is part of the pyran ring). Therefore, electrophilic substitution is most likely to occur at the C-6 and C-8 positions.

Nitration: Nitration of aromatic compounds is a classic electrophilic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. beilstein-journals.orgresearchgate.net For this compound, nitration is expected to yield a mixture of 6-nitro and 8-nitro derivatives. The exact ratio would depend on the specific reaction conditions and the steric hindrance around each position.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using elemental halogens in the presence of a Lewis acid catalyst or under other specific conditions. cardiff.ac.uk Similar to nitration, halogenation of this compound would be directed to the C-6 and C-8 positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3,4-dihydro-1H-2-benzopyran-5-ol and 8-Nitro-3,4-dihydro-1H-2-benzopyran-5-ol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3,4-dihydro-1H-2-benzopyran-5-ol and 8-Bromo-3,4-dihydro-1H-2-benzopyran-5-ol |

Functionalization of the Pyran Ring

The dihydropyran ring of this compound also presents opportunities for functionalization. While the saturated nature of the pyran ring in this specific molecule limits the types of reactions compared to unsaturated pyrans, certain transformations are possible.

One approach to functionalizing the pyran ring involves reactions at the benzylic C-4 position. For instance, radical bromination could potentially introduce a bromine atom at this position. Furthermore, the ether linkage can be cleaved under harsh conditions, leading to ring-opening of the pyran moiety.

More elaborate functionalization can be envisioned through multi-step sequences. For example, the introduction of unsaturation into the pyran ring would open up possibilities for a wider range of reactions, such as Diels-Alder reactions or various addition reactions. wikipedia.orgrsc.org

Ring-Opening and Ring-Contraction Reactions

The dihydropyran ring of this compound and related structures can undergo ring-opening and ring-contraction reactions under specific conditions, leading to the formation of diverse molecular architectures.

Ring-Opening Reactions:

Ring-opening reactions of dihydropyran systems are often facilitated by nucleophiles or Lewis acids. For instance, reactions of β-formyldihydropyrans with ammonia (B1221849) and amines can lead to the opening of the dihydropyran ring. chim.it Similarly, the reaction of β-trifluoroacetyldihydropyran with certain organometallic reagents can result in the formation of acyclic products. chim.it Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran (B140613) acetals, a related heterocyclic system, has been shown to proceed via acetal (B89532) hydrolysis, enolate isomerization, and intramolecular π-attack, ultimately leading to benzannulated products. mdpi.com Epoxides, which share the three-membered ring strain characteristic, are also known to undergo ring-opening reactions with a wide array of nucleophiles, a strategy extensively used in the synthesis of complex natural products. nih.gov

Ring-Contraction Reactions:

Ring-contraction reactions can transform larger rings into smaller, often more strained, ring systems. wikipedia.orgchemistrysteps.com These reactions can be promoted by various reagents and conditions. For example, base-mediated ring-contraction of certain naphthopyran systems has been observed, sometimes occurring as a side reaction during other transformations like Heck coupling. hud.ac.uk The mechanism of such contractions can involve an initial thermal 6π-electrocyclic ring-opening of the pyran unit. hud.ac.uk Cationic rearrangements, such as the pinacol-type rearrangement, are also a common pathway for ring contraction, proceeding through the loss of a leaving group and the migration of an endocyclic bond to a carbocation. wikipedia.org The Favorskii rearrangement represents another method for the ring contraction of α-halo cycloalkanones in the presence of a base. harvard.edu

Table 1: Examples of Ring-Opening and Ring-Contraction Reactions in Related Systems

| Reaction Type | Starting Material Class | Reagent/Condition | Product Class | Reference |

| Ring-Opening | β-Formyldihydropyrans | Ammonia/Amines | Acyclic Enaminals | chim.it |

| Ring-Opening | β-Trifluoroacetyldihydropyran | Phenylmagnesium bromide | Acyclic Products | chim.it |

| Ring-Opening | 2,3-Dihydrofuran acetals | Lewis Acid | Hydroxybenzoates | mdpi.com |

| Ring-Contraction | 3-Bromo-2H-naphtho[1,2-b]pyran | Base | Naphtho[1,2-b]furan | hud.ac.uk |

| Ring-Contraction | Cycloheptyl alcohol | Hydrochloric acid | Six-membered ring | chemistrysteps.com |

| Ring-Contraction | α-Halo cycloalkanones | Base (Favorskii) | Contracted Carboxylic Acid | harvard.edu |

Hydrogenation and Dehydrogenation Processes

The dihydropyran ring of this compound is susceptible to both hydrogenation and dehydrogenation, allowing for the interconversion between saturated and unsaturated heterocyclic systems.

Hydrogenation:

Hydrogenation of the benzopyran ring system can be achieved using various reducing agents. While specific examples for this compound are not detailed in the provided results, general methodologies for the reduction of related heterocyclic systems are well-established. For instance, the reduction of related benzodihydrooxepine systems has been accomplished using reagents like lithium borohydride (B1222165) (LiBH₄), which can selectively reduce certain functional groups to yield the desired hydrogenated product. nih.gov

Dehydrogenation:

Dehydrogenation, or aromatization, of dihydropyran and other dihydroheterocyclic systems is a common transformation used to synthesize heteroaromatic compounds. beilstein-journals.org This can be achieved through various methods, including the use of stoichiometric oxidants or catalytic processes. beilstein-journals.org Oxidative dehydrogenation can be mediated by reagents such as 2-iodoxybenzoic acid (IBX) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgresearchgate.net Light-induced dehydrogenation has also been reported for dihydropyrimidinones and related compounds, often proceeding through an electron transfer mechanism. researchgate.netresearchgate.net In some cases, the choice of solvent and the presence of oxygen can significantly influence the outcome of the reaction. researchgate.net

Table 2: Examples of Hydrogenation and Dehydrogenation in Related Systems

| Process | Substrate Class | Reagent/Condition | Product Class | Reference |

| Hydrogenation | Benzodihydrooxepine | LiBH₄ | Reduced Benzodihydrooxepine | nih.gov |

| Dehydrogenation | Tetrahydroquinazolines | IBX | Dihydroquinazolines/Quinazolines | beilstein-journals.org |

| Dehydrogenation | 1,4-Dihydropyridines | DDQ | Pyridines | researchgate.net |

| Dehydrogenation | Dihydropyrimidinones | UV light/CHCl₃ | Pyrimidinones | researchgate.net |

Advanced Derivatization Strategies for Structural Diversification

The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. Advanced derivatization strategies focus on achieving structural diversification through regioselective functionalization, the introduction of various chemical appendages, and the construction of more complex polycyclic systems.

Regioselective Functionalization Methodologies

Regioselective functionalization allows for the precise modification of specific positions on the benzopyran ring system, which is crucial for controlling the properties of the resulting derivatives.

The regioselectivity of reactions on the benzopyran nucleus is influenced by the directing effects of the existing substituents, particularly the hydroxyl group and the oxygen atom in the pyran ring. Methodologies for regioselective functionalization often involve the use of specific catalysts or directing groups to control the site of reaction. For instance, in related systems like coumarins, regioselective C-3 alkylation can be achieved using a di-tert-butylperoxide (DTBP) and Fe(III) catalyst system. researchgate.net By switching the oxidant to tert-butyl hydroperoxide (TBHP) under metal-free conditions, an exclusive C-4 cycloalkylation-C-3 peroxidation occurs. researchgate.net The synthesis of densely functionalized aromatic rings can also be achieved through the regioselective trapping of aryne intermediates derived from aryl(Mes)iodonium salts. nih.gov

Introduction of Diverse Chemical Appendages

The introduction of a wide variety of chemical groups onto the this compound scaffold is a key strategy for creating libraries of compounds with diverse properties.

This can be achieved through various chemical reactions that target either the aromatic ring, the dihydropyran ring, or the phenolic hydroxyl group. For example, the reaction of β-trifluoroacetyldihydropyran with acetylenides generated in situ can introduce a propargyl alcohol functionality. chim.it Furthermore, cascade reactions involving dihydropyrancarbaldehyde and other reagents can lead to the formation of substituted pyrroles. chim.it The phenolic hydroxyl group can be readily alkylated or acylated to introduce a range of ether and ester functionalities. While not explicitly detailed for this compound, the general reactivity of phenols is well-understood and applicable.

Formation of Polycyclic Systems Incorporating the Benzopyran Core

The benzopyran core can serve as a building block for the synthesis of more complex, polycyclic systems.

This can be achieved through annulation reactions where a new ring is fused onto the existing benzopyran structure. For example, the reaction of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with binucleophiles can lead to the formation of bicyclic and polycyclic systems. chim.it Specifically, the reaction with homopiperazine (B121016) can result in the formation of a 1,5-diazabicyclo[3.2.1]octan skeleton. chim.it Sequential cyclization strategies have also been employed to construct polycyclic systems, such as the synthesis of a pyrano[4,3-b] chim.itbenzopyran-10-one skeleton, which involved the hydrogenation of a boron complex obtained from a regioselective cyclization. rsc.org

Theoretical and Computational Investigations of 3,4 Dihydro 1h 2 Benzopyran 5 Ol

Quantum Chemical Studies

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world. For 3,4-dihydro-1H-2-benzopyran-5-ol, these studies can predict a range of properties from its electronic landscape to its conformational preferences.

The electronic structure of this compound is fundamental to understanding its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule. nih.gov Such analyses typically involve the calculation of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Computational studies can precisely calculate this gap, offering valuable information for predicting the molecule's behavior in chemical reactions.

A hypothetical representation of calculated electronic properties for this compound is presented in the table below.

| Property | Calculated Value (Illustrative Example) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

The non-planar dihydropyran ring in this compound can adopt several conformations. Conformational analysis, a key aspect of theoretical chemistry, aims to identify the most stable three-dimensional arrangement of the atoms. lumenlearning.com For the dihydropyran ring, which is analogous to a substituted cyclohexane, chair and boat conformations, as well as intermediate twist-boat and half-chair forms, are considered.

Computational methods can calculate the relative energies of these different conformers. maricopa.edu For this compound, the dihydropyran ring is fused to a benzene (B151609) ring, which introduces conformational constraints. The most stable conformation is likely to be a half-chair or a distorted sofa conformation, which minimizes steric strain and unfavorable electronic interactions.

Below is an illustrative table of relative energies for different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) (Illustrative Example) |

| Half-Chair 1 | 0.0 (Most Stable) |

| Half-Chair 2 | 1.5 |

| Sofa | 3.2 |

| Twist-Boat | 5.8 |

This table is for illustrative purposes to show the type of data generated from conformational analysis.

Computational chemistry provides powerful tools for predicting spectroscopic properties, which are essential for the characterization of molecules. researchgate.net By simulating spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), theoretical studies can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a high degree of accuracy. nih.gov For this compound, computational predictions would help in assigning the signals of the protons and carbons in the aromatic and dihydropyran rings.

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR spectrum. mit.edu This is particularly useful for identifying characteristic functional groups, such as the O-H stretching of the hydroxyl group and the C-O-C stretching of the ether linkage in this compound.

An illustrative table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative Example) |

| C-3 | 25.4 |

| C-4 | 68.1 |

| C-5 | 155.2 |

| C-4a | 115.8 |

| C-8a | 145.3 |

This table is for illustrative purposes to show the type of data generated from spectroscopic prediction calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of this compound can proceed through various routes, such as the cyclization of a suitable precursor. Understanding the mechanism of these reactions involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. medium.com

Computational methods can be used to search for the geometry of the transition state and calculate its energy. researchgate.net This information is critical for determining the activation energy of the reaction, which in turn governs the reaction rate. For instance, in a potential intramolecular cyclization to form the dihydropyran ring, computational analysis would model the bond-forming process and identify the precise atomic arrangement at the transition state.

These energetic parameters are crucial for understanding the kinetics and thermodynamics of the reaction. By comparing the activation energies of different possible reaction pathways, chemists can predict which route is more likely to occur. For the synthesis of this compound, computational studies can help in optimizing reaction conditions by identifying the pathway with the lowest energy barrier.

An illustrative table of calculated energetic parameters for a hypothetical reaction step is shown below.

| Parameter | Calculated Value (kcal/mol) (Illustrative Example) |

| Activation Energy (Ea) | 22.5 |

| Reaction Enthalpy (ΔH) | -15.0 |

This table is for illustrative purposes to show the type of data generated from reaction energetics calculations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and simulation studies offer a powerful lens through which to understand the behavior of molecules at an atomic level. For this compound, these computational methods can provide insights into its dynamic properties, including how it interacts with its environment and with other molecules. Such studies are crucial for predicting its reactivity, stability, and potential applications in various chemical contexts.

The reactivity of a molecule is significantly influenced by the solvent in which it is dissolved. Solvation effects can alter the energy of the ground and transition states of a reaction, thereby affecting the reaction rate. For a molecule like this compound, which possesses both a polar phenolic hydroxyl group and a largely non-polar bicyclic ether structure, the choice of solvent is expected to play a critical role in its chemical behavior.

Theoretical studies on similar phenolic compounds and ethers allow for predictions about how different solvents would interact with this compound.

Key Predicted Solvation Interactions:

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of forming strong hydrogen bonds with the phenolic hydroxyl group. This interaction can stabilize the ground state of the molecule. For reactions involving the hydroxyl group, such as deprotonation, polar protic solvents can also stabilize the resulting phenoxide ion, thereby facilitating the reaction.

Polar Aprotic Solvents (e.g., dimethylformamide, dimethyl sulfoxide): These solvents can interact with the dipole moment of the molecule but are not hydrogen bond donors. They would be expected to solvate the phenolic proton to a lesser extent than protic solvents.

Non-polar Solvents (e.g., hexane, toluene): In these solvents, the polar hydroxyl group would be poorly solvated, potentially leading to aggregation of the solute molecules through intermolecular hydrogen bonding. The non-polar regions of the molecule, the dihydro-benzopyran rings, would be well-solvated through weaker van der Waals forces.

The following table summarizes the predicted dominant interactions and their likely effect on the reactivity of the phenolic hydroxyl group in different solvent types.

| Solvent Type | Predicted Dominant Interactions with -OH group | Potential Effect on Reactivity of -OH group |

| Polar Protic | Hydrogen Bonding (donor and acceptor) | Stabilization of ground and ionic states |

| Polar Aprotic | Dipole-Dipole | Moderate stabilization |

| Non-polar | Weak van der Waals forces | Reduced reactivity, potential for aggregation |

The way in which molecules of this compound interact with each other is fundamental to understanding its bulk properties, such as its melting point, boiling point, and crystal structure. Computational studies on related benzopyran structures reveal the types of intermolecular forces that are likely to be significant. mdpi.com

A study on benzopyrans with polyhaloalkyl substituents highlighted several key types of intermolecular interactions, which can be extrapolated to this compound. mdpi.com These include hydrogen bonds and π-stacking interactions.

Predicted Intermolecular Interactions:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the phenolic hydroxyl group of one molecule and the oxygen atom of the pyran ring or the hydroxyl group of another molecule.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with the benzene ring of an adjacent molecule. This type of interaction contributes to the stability of the crystal lattice. mdpi.com

C-H···π Interactions: The C-H bonds of the dihydropyran ring can interact with the π-system of the aromatic ring of a neighboring molecule. mdpi.com

C-H···O Interactions: Weak hydrogen bonds can also form between the C-H bonds of the molecule and the oxygen atoms. mdpi.com

The following table details the likely intermolecular interactions and the participating groups in this compound, based on studies of similar compounds. mdpi.com

| Interaction Type | Donor Group | Acceptor Group |

| Hydrogen Bond | Phenolic -OH | Phenolic -OH, Pyran Oxygen |

| π-π Stacking | Benzene Ring | Benzene Ring |

| C-H···π | C-H bonds of dihydropyran ring | Benzene Ring |

| C-H···O | C-H bonds | Phenolic -OH, Pyran Oxygen |

These theoretical and computational insights, though largely based on analogous structures, provide a solid foundation for predicting the chemical and physical properties of this compound and for designing experiments to further elucidate its behavior.

Applications of 3,4 Dihydro 1h 2 Benzopyran 5 Ol As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The structural framework of 3,4-dihydro-1H-2-benzopyran-5-ol is a foundational component in the assembly of intricate molecular architectures. Synthetic chemists leverage this scaffold to access diverse classes of organic compounds through strategic modifications.

Construction of Natural Product Scaffolds

The benzopyran core is a hallmark of numerous natural products, most notably the cannabinoids found in Cannabis sativa. While the direct biosynthetic precursor to most cannabinoids is cannabigerolic acid (CBGA), the synthesis of these molecules, both in nature and in the laboratory, revolves around the formation of the characteristic benzopyran ring. nih.govnih.govtue.nl

Key natural products featuring this scaffold include:

Cannabichromene (CBC): A non-psychoactive cannabinoid that contains the 2H-chromene moiety.

Cannabinol (CBN) and Tetrahydrocannabinol (THC): These cannabinoids feature the dibenzo[b,d]pyran ring system, a more complex variant of the benzopyran structure.

Synthetic strategies often mimic biosynthetic pathways, starting with a resorcinol derivative, such as olivetolic acid, and a terpenoid component like geranyl pyrophosphate. nih.govtue.nl The reaction sequence involves an initial alkylation followed by a cyclization step that forges the pyran ring, thus creating the fundamental benzopyran architecture. The synthesis of natural products is a critical field that confirms molecular structures and allows for the creation of analogues to evaluate bioactivity. rsc.orgacs.org

Precursor to Structurally Related Chromanols and Chromenes

The this compound scaffold is readily converted into a variety of related chromanols and chromenes through established synthetic transformations. The pyran ring and the aromatic ring can be selectively functionalized to introduce diverse substituents and modify the oxidation state.

Common transformations include:

Oxidation: Dihydrobenzopyrans can be oxidized to form the corresponding chromenes (dihydropyran to pyran ring) or chromanones (introducing a carbonyl group).

Reduction: The carbonyl group of a chromanone can be reduced to a hydroxyl group, yielding a chromanol.

Epoxidation and Ring-Opening: Chromenes can undergo epoxidation at the double bond. Subsequent ring-opening of the resulting epoxide with nucleophiles, such as ammonia (B1221849), can yield substituted amino-alcohols, a class of functionalized chromanols. acs.org

These synthetic routes provide access to a library of benzopyran derivatives with varied substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery. scialert.netsharif.edu

Table 1: Synthetic Transformations of Benzopyran Scaffolds This table is interactive. You can sort and filter the data.

| Starting Scaffold | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| Chromene | Epoxidation | Mn(III) salen catalysts | Benzopyran Epoxide | acs.org |

| Benzopyran Epoxide | Ring-opening | Ethanolic ammonia | Amino-alcohol (Chromanol) | acs.org |

| Phenol (B47542) | Condensation | α,β-Unsaturated acid | Benzopyran-4-one | scialert.net |

| Chromanone | Reduction/Dehydration | Various | Chromene | scialert.net |

| o-hydroxy acetophenone | Aldol Condensation | Ketones/Aldehydes | Chromanone | scialert.net |

Role in Stereoselective Synthesis of Chiral Targets

Many biologically active molecules containing the benzopyran scaffold are chiral, meaning their therapeutic efficacy is often dependent on their specific stereochemistry. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. masterorganicchemistry.com The 3,4-dihydro-1H-2-benzopyran structure offers multiple potential stereocenters, and controlling their configuration is paramount.

Asymmetric synthesis methodologies are employed to achieve high stereoselectivity:

Catalytic Asymmetric Reactions: Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can direct the formation of one enantiomer over the other. For instance, enantioselective epoxidation of a chromene using a chiral Mn(III) salen catalyst produces a specific enantiomer of the epoxide, which can then be converted to a chiral amino-alcohol. acs.org

Substrate Control: The existing stereochemistry in a starting material can influence the stereochemical outcome of subsequent reactions.

Domino Reactions: Highly efficient domino or cascade reactions have been developed using organocatalysis to construct functionalized chiral chromanes in a highly stereoselective manner. semanticscholar.org

The synthesis of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans has been shown to be stereospecific for the 1,3-cis isomer, with enantioselective routes developed to access specific enantiomers that possess all the dopaminergic activity. nih.gov Similarly, research on 3-amino-3,4-dihydro-2H-1-benzopyrans has shown that the (R)-enantiomers generally display a higher affinity for the 5-HT1A receptor than the corresponding (S)-enantiomers. nih.gov

Utility in Materials Science and Functional Molecule Development (General Chemical Scaffolding)

In a broader context, the this compound structure serves as a molecular scaffold—a core chemical structure upon which functional groups can be appended to create molecules with specific properties and functions. mdpi.com While the primary application of this particular scaffold has been in medicinal chemistry and the development of bioactive agents, the principles of scaffold-based design are also central to materials science. researchgate.netresearchgate.net

In the development of functional molecules, the benzopyran core is considered a "privileged structure" because it is a recurring motif in molecules that bind to a variety of biological targets. By using this core and systematically modifying the substituents, chemists can generate libraries of compounds for screening against different diseases. nih.gov

In materials science, scaffolds are used to create three-dimensional porous structures for applications like tissue engineering or as a framework for building complex molecular architectures. mdpi.comnih.govnih.gov While bio-based materials like collagen or synthetic polymers like PLGA are more common in tissue engineering, the concept of using a rigid organic core like a benzopyran to control the spatial arrangement of functional groups is applicable. Such defined molecular scaffolds could potentially be used to develop novel polymers, dyes, or other functional materials where the precise three-dimensional structure is critical to performance. However, the direct application of this compound in the synthesis of materials like polymers or for tissue engineering is not extensively documented, representing an area for potential future exploration.

Analytical Methodologies for Structural Characterization of 3,4 Dihydro 1h 2 Benzopyran 5 Ol Derivatives

Advanced Spectroscopic Techniques for Novel Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, complex structures like benzopyran derivatives often yield overcrowded 1D spectra. omicsonline.org Multi-dimensional NMR techniques, such as 2D NMR, are essential for resolving ambiguities and establishing definitive structural assignments. omicsonline.orgmdpi.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). nih.govyoutube.com By revealing proton-proton connectivities, COSY is instrumental in tracing out the spin systems within the dihydro-1H-2-benzopyran framework, such as the protons on the dihydropyran ring and the aromatic ring. researchgate.netresearchgate.net For example, cross-peaks in a COSY spectrum can confirm the relationship between adjacent protons, helping to piece together molecular fragments. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH). mdpi.com It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by correlating them with their corresponding, and often better-resolved, proton signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular skeleton. It detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.govyoutube.com These correlations are vital for connecting different spin systems and for positioning substituents and functional groups on the benzopyran core. For instance, an HMBC correlation from a methyl proton to a quaternary carbon in the aromatic ring can definitively establish the position of the methyl group. researchgate.netresearchgate.net

The combined application of these 2D NMR techniques provides a detailed map of atomic connectivity, allowing for the comprehensive structural elucidation of novel 3,4-dihydro-1H-2-benzopyran-5-ol derivatives. researchgate.net

Table 1: Illustrative 2D NMR Correlations for a Hypothetical this compound Derivative

| Proton (¹H) Signal | COSY Correlations (Coupled ¹H) | HMBC Correlations (Correlated ¹³C) |

| H-3 | H-4 | C-1, C-4, C-4a |

| H-4 | H-3 | C-3, C-4a, C-5, C-8a |

| H-6 | H-7 | C-5, C-8, C-4a |

| H-7 | H-6 | C-5, C-8a |

| OH-5 | - | C-4a, C-5, C-6 |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing strong evidence for the molecular formula of a newly synthesized or isolated this compound derivative. miamioh.edu

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS (ESI-HRMS) that allows for the analysis of moderately polar and thermally labile molecules, making it well-suited for many benzopyran derivatives. nih.gov

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of a selected precursor ion. nih.gov The resulting product ion spectrum contains fragment ions that are characteristic of the molecule's structure. The fragmentation patterns of benzopyran derivatives can reveal the loss of specific side chains or characteristic cleavages of the heterocyclic ring, helping to confirm the proposed structure. nih.govlibretexts.org For instance, the fragmentation of 2-aroylbenzofuran derivatives, a related class of compounds, often involves characteristic losses of substituents from the aromatic rings and cleavage of the bond between the benzofuran (B130515) core and the aroyl group. nih.gov

Table 2: Representative HRMS Fragmentation Data for a Benzopyran Derivative

| Precursor Ion [M+H]⁺ (m/z) | Calculated Exact Mass | Observed Fragment Ion (m/z) | Postulated Neutral Loss |

| 223.1021 | 223.1016 | 205.0915 | H₂O |

| 223.1021 | 223.1016 | 195.0759 | CO |

| 223.1021 | 223.1016 | 177.0653 | H₂O + CO |

| 223.1021 | 223.1016 | 161.0704 | C₃H₈O |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comfrontiersin.org These techniques are exceptionally useful for identifying the functional groups present in a molecule, as different bonds and functional groups absorb or scatter light at characteristic frequencies. mdpi.com

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule. americanpharmaceuticalreview.com For derivatives of this compound, IR spectroscopy can readily confirm the presence of key functional groups. For example, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-O stretching vibrations for the ether linkage in the pyran ring and the alcohol typically appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while aliphatic C-H stretching is found just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). americanpharmaceuticalreview.comnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. americanpharmaceuticalreview.com Therefore, non-polar or symmetric bonds often produce strong Raman signals. For benzopyran derivatives, Raman spectroscopy can provide additional information about the aromatic ring system and the carbon skeleton. acs.org

The combination of IR and Raman spectra provides a comprehensive fingerprint of the functional groups within the molecule, serving as a crucial component of structural verification. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 (strong) |

| Aromatic C=C | Stretch | 1400-1600 | 1580-1620 (strong) |

| C-O (Ether/Alcohol) | Stretch | 1000-1300 | 1000-1300 (weak) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound derivatives, chromatographic methods are vital for isolating the compound of interest from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. birchbiotech.com In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (a carrier gas, usually helium or nitrogen) and a liquid or solid stationary phase within the column. birchbiotech.comomicsonline.org

For less polar and more volatile derivatives of this compound, GC can be an effective method for purity assessment. omicsonline.orglibretexts.org The presence of a single, sharp peak in the chromatogram suggests a high degree of purity, while the appearance of multiple peaks indicates the presence of impurities or related substances. libretexts.org The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity. birchbiotech.com

When coupled with a mass spectrometer (GC-MS), the technique provides both separation and identification capabilities. nih.gov As each component elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound, often by comparison to a spectral library. unl.edu

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is one of the most widely used techniques for the separation, purification, and analysis of organic compounds. It is especially suitable for compounds that are non-volatile or thermally unstable, which includes many derivatives of this compound.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the differing interactions of the sample components with the stationary phase.

Reversed-Phase HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov It is highly effective for separating a wide range of organic molecules, including benzopyran derivatives and their potential isomers. chromforum.orgchromforum.org

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be particularly effective for separating positional isomers that may be difficult to resolve by reversed-phase chromatography. chromforum.org

When coupled with a mass spectrometer (LC-MS), HPLC becomes an exceptionally powerful tool for analysis. nih.govmdpi.com It allows for the separation of complex mixtures and the subsequent identification and quantification of each component, including the separation and detection of closely related isomers. nih.govresearchgate.net

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. nih.govnih.gov The assignment of absolute configuration is a critical step in the structural characterization of natural products and synthetic molecules, particularly those intended for biological evaluation, as stereochemistry often dictates biological activity. scielo.brnih.gov For derivatives of this compound, which possess at least one stereocenter, X-ray diffraction provides a direct route to elucidating their precise spatial arrangement. nih.govnih.gov

The ability of X-ray crystallography to distinguish between enantiomers arises from the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used in the diffraction experiment is near the absorption edge of an atom in the crystal, that atom's scattering factor becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical according to Friedel's Law. These intensity differences, known as Bijvoet differences, allow for the determination of the absolute structure of the molecule in the crystal. researchgate.net

A key challenge arises when dealing with organic compounds composed solely of light atoms (C, H, N, O), as their anomalous scattering effects are very weak. researchgate.net In such cases, obtaining high-quality data with high redundancy is crucial. nih.gov An alternative and common strategy involves the co-crystallization of the target molecule with a chiral compound of a known absolute configuration or the introduction of a heavier atom (like a halogen or a metal) into the structure to enhance the anomalous scattering signal. researchgate.net For instance, the absolute configuration of (-)-p-synephrine was confirmed for the first time by direct means through the X-ray crystallography of its (-)-3-bromocamphor-8-sulphonate salt. rsc.org

The result of an absolute structure determination is often expressed using the Flack parameter. nih.gov This parameter, calculated during the crystallographic refinement process, treats the crystal as a racemic twin and refines the contribution of each enantiomer. A Flack parameter value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests that the inverted structure is the correct one. nih.gov

In a study to determine the absolute configuration of the enantiomers of a dual 5-HT1A and 5-HT7A receptor ligand, SYA0340-P2, single-crystal X-ray diffraction was employed. The analysis of the oxalate (B1200264) salt of the levorotary enantiomer unequivocally established its absolute configuration as S. nih.gov Consequently, the dextrorotatory enantiomer, SYA0340-P1, was assigned the R-configuration. nih.gov This determination was vital as it allowed for the correlation of specific stereochemistry with receptor binding affinity and functional activity. nih.gov The crystallographic data obtained in this study provides a clear example of the detailed findings generated from such an analysis.

nih.gov| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Formula Mass (g/mol) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ (no. 4) |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Temperature (K) | 150.00(10) |

| Calculated Density (g/cm³) | 1.344 |

| Radiation Type | Cu Kα |

| μ (mm⁻¹) | 1.701 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 3,4-dihydro-1H-2-benzopyran-5-ol, future research could prioritize the development of green synthetic strategies that minimize waste, energy consumption, and the use of hazardous reagents.